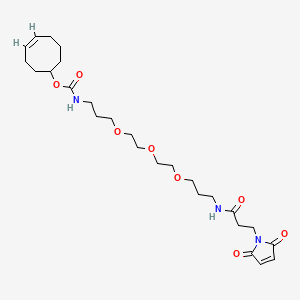

trans-Cyclooctene-PEG(3)-maleimide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

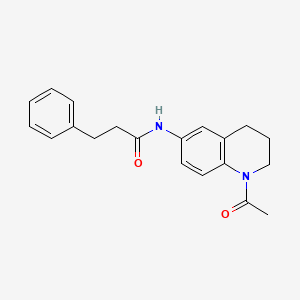

trans-Cyclooctene-PEG(3)-maleimide: is a compound that combines the strained alkene trans-cyclooctene with a polyethylene glycol (PEG) linker and a maleimide group. This compound is particularly useful in bioorthogonal chemistry, where it facilitates rapid and selective reactions under physiological conditions. The maleimide group allows for conjugation to thiol-containing molecules, making it a versatile tool in bioconjugation and drug delivery applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of trans-cyclooctene-PEG(3)-maleimide typically involves the following steps:

Synthesis of trans-Cyclooctene: This strained alkene can be synthesized through various methods, including the ring-closing metathesis of diene precursors.

Attachment of PEG Linker: The PEG linker is attached to trans-cyclooctene through a nucleophilic substitution reaction, often using a PEG derivative with a suitable leaving group.

Conjugation with Maleimide: The final step involves the reaction of the PEGylated trans-cyclooctene with maleimide, typically under mild conditions to preserve the integrity of the functional groups.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, often employing continuous flow reactors and automated synthesis platforms to ensure consistency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions:

Bioorthogonal Reactions: trans-Cyclooctene-PEG(3)-maleimide undergoes rapid and selective inverse electron demand Diels–Alder (IEDDA) reactions with tetrazines, making it a valuable tool in bioorthogonal chemistry.

Conjugation Reactions: The maleimide group reacts with thiol groups in proteins and other biomolecules, forming stable thioether bonds.

Common Reagents and Conditions:

Tetrazines: Used in IEDDA reactions under physiological conditions.

Thiols: React with the maleimide group in aqueous buffers at neutral pH.

Major Products:

Bioorthogonal Conjugates: Formed through IEDDA reactions with tetrazines.

Thioether Conjugates: Resulting from the reaction with thiol-containing biomolecules.

Applications De Recherche Scientifique

Chemistry:

Biology:

Protein Labeling: Used for site-specific labeling of proteins in vitro and in vivo.

Medicine:

Drug Delivery: Facilitates the targeted delivery of therapeutics by conjugating drugs to targeting moieties.

Industry:

Mécanisme D'action

Bioorthogonal Reactions: The compound undergoes IEDDA reactions with tetrazines, forming stable covalent bonds. This reaction is highly selective and occurs rapidly under physiological conditions, making it ideal for in vivo applications .

Conjugation Reactions: The maleimide group reacts with thiol groups in proteins, forming stable thioether bonds. This reaction is commonly used for the site-specific labeling of proteins and other biomolecules .

Comparaison Avec Des Composés Similaires

trans-Cyclooctene-PEG(4)-maleimide: Similar structure but with a longer PEG linker.

trans-Cyclooctene-PEG(2)-maleimide: Similar structure but with a shorter PEG linker.

Uniqueness: trans-Cyclooctene-PEG(3)-maleimide offers a balance between hydrophilicity and flexibility due to its PEG(3) linker, making it suitable for a wide range of applications in bioconjugation and drug delivery .

Propriétés

IUPAC Name |

[(4Z)-cyclooct-4-en-1-yl] N-[3-[2-[2-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]ethoxy]ethoxy]propyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H41N3O8/c30-23(12-15-29-24(31)10-11-25(29)32)27-13-6-16-34-18-20-36-21-19-35-17-7-14-28-26(33)37-22-8-4-2-1-3-5-9-22/h1-2,10-11,22H,3-9,12-21H2,(H,27,30)(H,28,33)/b2-1- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJZRPWAVCDJCTC-UPHRSURJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCCOCCOCCOCCCNC(=O)CCN2C(=O)C=CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C\CCC(C1)OC(=O)NCCCOCCOCCOCCCNC(=O)CCN2C(=O)C=CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H41N3O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]acetic acid](/img/structure/B2651054.png)

![2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfinyl}-N-methyl-N-phenylacetamide](/img/structure/B2651057.png)

![2-(4-chlorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2651059.png)

![2-{[1,1'-biphenyl]-4-amido}-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2651062.png)

![3-((5-(isopentylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2651065.png)

![N-[4-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide](/img/structure/B2651072.png)

![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(but-2-enamido)benzofuran-2-carboxamide](/img/structure/B2651073.png)

![ethyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2651074.png)

![4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B2651075.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2651077.png)